Pyr-41

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

PYR-41 ubiquitin-activating enzyme E1 inhibitor mechanism of action

Mechanism of Action and Biochemical Assays

PYR-41 inhibits E1's ability to activate ubiquitin via a two-step process involving adenylation and thioester bond formation [1]. It specifically blocks the second step, formation of the E1-ubiquitin thioester, without affecting the initial adenylation step [1].

Table 1: Key Biochemical Characteristics of this compound

| Characteristic | Description |

|---|---|

| Molecular Target | Ubiquitin-activating enzyme E1 (UBA1) [2] [3]. |

| Inhibition Type | Irreversible [3]. |

| Cellular Permeability | Cell-permeable [3]. |

| Key Biochemical Effect | Blocks E1-ubiquitin thioester formation; does not inhibit ubiquitin adenylation [1]. |

| Downstream Consequences | Inhibits K63-linked ubiquitination of TRAF6 and NEMO; attenuates degradation of IκBα and MKP-1 [2]. |

Experimental Evidence in Signaling Pathways

In dendritic cells (DCs), Angiotensin II (Ang II) induces activation and maturation. This compound treatment markedly attenuates these effects by interfering with ubiquitin-dependent signaling events [2].

Table 2: Effects of this compound on Ang II-Induced Dendritic Cell Activation

| Experimental Readout | Effect of Ang II (100 nM) | Effect of this compound Pre-treatment (1-5 μM) |

|---|---|---|

| Phenotypic Maturation | ↑ Expression of CD40, CD80, CD86, MHC II [2]. | ↓ Expression of co-stimulatory molecules [2]. |

| Cytokine Secretion | ↑ Production of IL-6, TNF-α, IL-12 [2]. | ↓ Cytokine secretion [2]. |

| T cell Proliferation | Enhances immunostimulatory capacity of DCs [2]. | Attenuates ability to stimulate T-cell proliferation [2]. |

The following diagram illustrates how this compound inhibits E1 and the subsequent impact on the NF-κB and MAPK signaling pathways in dendritic cells induced by Ang II:

This compound inhibits E1, blocking downstream signaling and dendritic cell activation.

Detailed Experimental Protocols

Cell Culture and Treatment

- DC Generation: Generate Bone-Marrow-Derived Dendritic Cells (BMDCs) from C57BL/6 mice. Culture bone marrow cells in RPMI-1640 medium supplemented with 10% FBS, 20 ng/ml GM-CSF for 10 days [2].

- Cell Line: DC2.4 cell line can also be used and maintained per standard protocols [2].

- Treatment Protocol: Pre-treat DCs with PYR41 (1-5 μM) for 30 minutes before co-incubation with or without Ang II (100 nM) for various durations to assess different readouts [2].

Assessment of DC Phenotype via Flow Cytometry

- Staining: Collect BMDCs, resuspend in PBS, and incubate with fluorescein isothiocyanate (FITC)-conjugated antibodies against CD40, CD80, CD86, and MHC II for 30 minutes at room temperature in the dark [2].

- Analysis: Analyze cells on a flow cytometer (e.g., FACSCalibur). Use isotype-matched antibodies as negative controls. Report results as the percentage of positive cells [2].

Cytokine Measurement by ELISA

- Sample Collection: Collect cell culture supernatants after treatment and freeze at -80°C until analysis [2].

- Detection: Use commercial ELISA kits to quantify cytokines like IL-6, TNF-α, and IL-12 according to the manufacturer's instructions [2].

Analysis of Signaling Pathways by Western Blot

- Antibodies: Use antibodies specific for target proteins and their phosphorylated forms [2].

- Key Targets:

In Vitro Ubiquitination Assay

This assay assesses the direct effect of this compound on the ubiquitination cascade.

- Protein Purification: Express and purify human E1 (GST-tagged) and E2 enzymes (e.g., UbcH2, UbcH10) from insect cells or E. coli [1].

- Reaction Setup: Incubate E1 with ubiquitin, ATP, and MgCl₂ in the presence or absence of this compound. To assay E1-to-E2 transfer, include an E2 enzyme [1].

- Detection: Analyze the formation of E1~Ub and E2~Ub thioester intermediates by Western blot under non-reducing conditions [1].

Research Implications and Inhibitor Comparison

This compound has been instrumental as a research tool to probe the role of ubiquitination in inflammatory processes. Its effect on stabilizing p53 and inducing apoptosis in cancer cells also highlights its potential as a candidate for anticancer therapy [1] [3].

Table 3: Comparison of E1 and Related Enzyme Inhibitors

| Inhibitor Name | Molecular Target | Primary Mechanism | Key Cellular Outcome |

|---|---|---|---|

| This compound | Ubiquitin E1 (UBA1) [3]. | Irreversible inhibitor; blocks E1-ubiquitin thioester formation [1]. | Stabilizes p53, inhibits NF-κB, blocks DC activation [2] [3]. |

| NSC624206 | Ubiquitin E1 (UBA1) [1]. | Inhibits E1-ubiquitin thioester formation [1]. | Prevents p27 ubiquitination, induces cell cycle arrest [1]. |

| Compound I | Multiple E1 enzymes (non-selective) [4]. | "Substrate-assisted inhibition"; forms dead-end covalent adduct with ubiquitin [4]. | Inhibits UAE-dependent ATP-PPi exchange and E1-E2 transthiolation [4]. |

| MLN4924 | NEDD8 Activating Enzyme (NAE) [4]. | "Substrate-assisted inhibition"; forms NEDD8-MLN4924 adduct [4]. | Disrupts cullin-RING ligase (CRL) activity, induces apoptosis [4]. |

References

- 1. Identification and Mechanistic Studies of a Novel Ubiquitin ... [pmc.ncbi.nlm.nih.gov]

- 2. -activating enzyme Ubiquitin attenuates... E 1 inhibitor PYR 41 [pmc.ncbi.nlm.nih.gov]

- 3. - PYR - Wikipedia 41 [en.wikipedia.org]

- 4. Mechanistic Studies of Substrate-assisted Inhibition ... [pmc.ncbi.nlm.nih.gov]

what is PYR-41 compound

Core Compound Profile

The table below summarizes the fundamental technical characteristics of PYR-41.

| Property | Description |

|---|---|

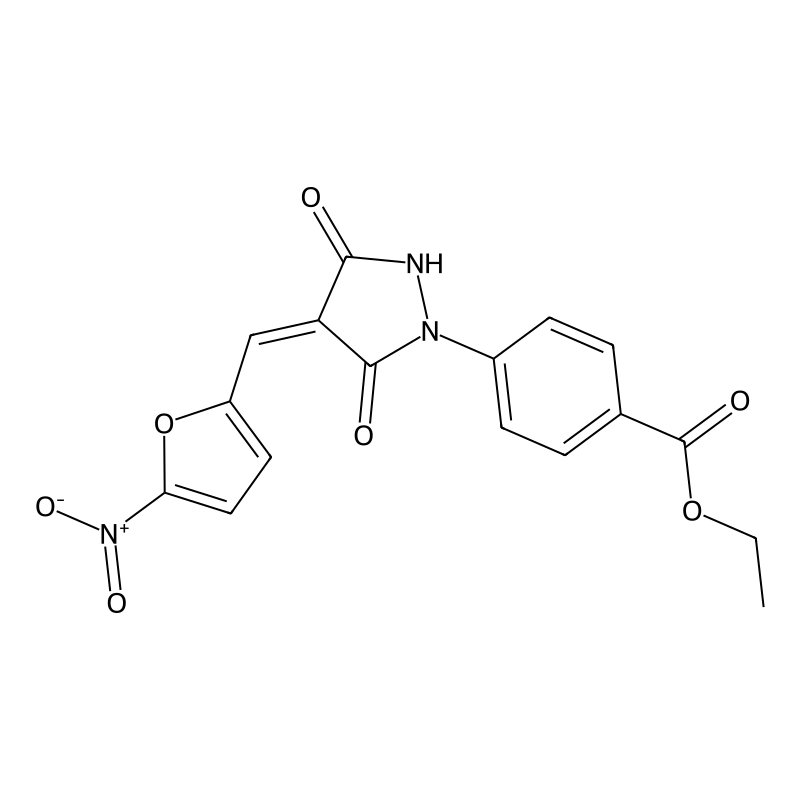

| IUPAC Name | Ethyl 4-{(4Z)-4-[(5-nitrofuran-2-yl)methylidene]-3,5-dioxopyrazolidin-1-yl}benzoate [1] |

| Molecular Formula | C17H13N3O7 [2] [3] [4] |

| Molecular Weight | 371.3 g/mol [2] [3] [4] |

| Chemical Structure |  Image source: [5] Image source: [5] |

| CAS Number | 418805-02-4 [2] [6] [7] |

| Mechanism of Action | Irreversible inhibitor of Ubiquitin-Activating Enzyme (E1) [2] [1] |

| Reported IC50 | < 10 µM (cell-free E1 ubiquitination assay) [2] [4] [5] |

| Primary Consequences | Blocks ubiquitination & proteasomal degradation; inhibits NF-κB activation; stabilizes p53; increases global protein sumoylation [2] [1] [5] |

Biological Activities and Experimental Evidence

This compound's inhibition of the central E1 enzyme has downstream effects on multiple critical cellular pathways and functions.

| Biological System | Observed Effect of this compound | Experimental Notes |

|---|---|---|

| In Vitro (General) | Inhibits E1~Ub thioester formation; blocks accumulation of ubiquitinated proteins; induces apoptosis [2] [5] | IC50 for E1-Ub thioester formation is ~10 µM [5]. |

| NF-κB Signaling | Attenuates activation; prevents IκBα ubiquitination and degradation [8] [9] [5] | In RAW264.7 macrophages, reduces TNF-α release post-LPS stimulation [9]. |

| p53 Pathway | Inhibits degradation, increasing p53 levels and transcriptional activity [2] [1] [3] | Leads to increased p21 levels and selective apoptosis in transformed cells [2]. |

| Dendritic Cell (DC) Activation | Attenuates Angiotensin II-induced maturation, cytokine secretion, and immunostimulatory capacity [8] | Used at 1-5 µM in pre-treatment for 30 minutes [8]. |

| Sepsis Model (In Vivo) | Reduces pro-inflammatory cytokines, organ injury, and improves survival in mice [9] | Administered intravenously at 5 mg/kg immediately post-sepsis induction [9]. |

Experimental Protocols from Research

Here are detailed methodologies for using this compound in cell-based assays, as cited in the literature.

Protocol 1: Inhibiting Dendritic Cell Activation [8]

This protocol outlines the use of this compound to study ubiquitination's role in Angiotensin II (Ang II)-induced dendritic cell activation.

Experimental workflow for studying DC activation.

- Cell Culture: Generate bone-marrow derived dendritic cells (BMDCs) from C57BL/6 mice or use the DC2.4 cell line. Culture in RPMI-1640 medium supplemented with 10% fetal bovine serum and 20 ng/ml GM-CSF (for BMDCs) for 10 days [8].

- This compound Pre-treatment: Resuspend cells at 1x10^6 cells/ml and pre-treat with this compound (0, 1, or 5 µM) for 30 minutes [8].

- Stimulation: Co-incubate the cells with or without Angiotensin II (100 nM) for a defined period. The duration varies by assay:

- Analysis:

- Flow Cytometry: Analyze surface expression of co-stimulatory molecules (CD40, CD80, CD86) and MHC class II [8].

- ELISA: Measure cytokine levels (e.g., IL-6, TNF-α, IL-12) in the cell culture supernatant [8].

- Western Blot: Investigate key signaling molecules like IκBα, phospho-ERK, and phospho-STAT1 [8].

Protocol 2: Studying Inflammation and Organ Injury in Sepsis [9]

This protocol describes the in vivo application of this compound in a mouse model of sepsis.

In vivo workflow for sepsis model study.

- Sepsis Model: Induce sepsis in male C57BL/6 mice (20-25 g) using the cecal ligation and puncture (CLP) model [9].

- This compound Administration: Immediately after the CLP procedure, inject this compound intravenously at a dose of 5 mg/kg, dissolved in a vehicle of 20% DMSO in saline. The control group receives vehicle alone [9].

- Resuscitation and Support: Immediately after surgery, resuscitate all mice with 0.5 ml normal saline administered subcutaneously. For survival studies, administer a broad-spectrum antibiotic (e.g., Primaxin) subcutaneously after CLP [9].

- Sample Collection and Analysis: At 20 hours post-CLP, collect blood and tissue samples (e.g., lungs) for analysis [9].

- Serum: Measure pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and organ injury markers (AST, ALT, LDH) using ELISA and commercial assay kits [9].

- Tissues:

- Perform Western blotting on lung tissue to confirm the stabilization of IκBα protein [9].

- Assess lung injury via histology (H&E staining) and measure neutrophil infiltration by myeloperoxidase (MPO) activity assay [9].

- Analyze the expression of inflammatory genes (IL-1β, IL-6, KC, MIP-2, COX-2, iNOS) in the lungs using quantitative PCR (qPCR) [9].

- Survival: Monitor a separate group of mice for 10 days to record survival rates [9].

Key Considerations for Researchers

- Solubility and Storage: this compound is soluble in DMSO (e.g., 10-100 mg/mL) [2] [7] [4]. Stock solutions should be aliquoted and stored at -20°C, protected from light. The solid compound should also be stored at -20°C [2] [3].

- Cellular Toxicity: While this compound is used as a research tool, be aware of potential cytotoxic effects. One study reported an IC50 for cytotoxicity of 22 µM in HEK293 cells [4]. It is recommended to perform viability assays (e.g., MTT) in your specific cell model to determine a safe working concentration [8].

- Mechanistic Nuances: While characterized as an E1 inhibitor, some research indicates this compound may also inhibit certain deubiquitinases (DUBs) and promote cross-linking of specific proteins like Bcr-Abl, suggesting its effects could be multifaceted in some contexts [5].

References

- 1. This compound [en.wikipedia.org]

- 2. PYR 41 | Ubiquitin-activating Enzyme E1 [tocris.com]

- 3. This compound E1 27716-2 [bpsbioscience.com]

- 4. This compound | Ubiquitin-Activating Enzyme E1 Inhibitor [medchemexpress.com]

- 5. This compound | E1 Activating inhibitor | Mechanism | Concentration [selleckchem.com]

- 6. PYR 41 | Ubiquitin-activating Enzyme (E1) Inhibitors [rndsystems.com]

- 7. This compound ≥90% (sum of two isomers, HPLC), Ubiquitin E1 ... [sigmaaldrich.com]

- 8. Ubiquitin-activating enzyme E1 inhibitor PYR41 attenuates ... [pmc.ncbi.nlm.nih.gov]

- 9. This compound, A UBIQUITIN-ACTIVATING ENZYME E1 ... [pmc.ncbi.nlm.nih.gov]

how does PYR-41 inhibit ubiquitination

Core Mechanism of Action

PYR-41 exerts its inhibitory effect through a multi-faceted mechanism targeting the ubiquitin-proteasome pathway.

Primary Target: this compound specifically inhibits ubiquitin-activating enzyme E1 (UBA1), the first enzyme in the ubiquitination cascade [1] [2] [3]. It irreversibly binds to UBA1, preventing the formation of the E1-ubiquitin thioester intermediate, which is essential for initiating ubiquitin transfer to downstream E2 conjugating enzymes [2] [3]. The inhibition occurs with an IC50 of less than 10 μM in cell-free assays [1] [2].

Alternative Mechanism: Research indicates this compound has a broader mechanism involving protein cross-linking [4]. The compound can covalently cross-link proteins, inhibiting not only UBE1 but also deubiquitinases (DUBs) and specific protein kinases like Bcr-Abl and Jak2 [4]. This cross-linking activity contributes to its overall biological effects by simultaneously inhibiting ubiquitination and deubiquitination processes.

Key Quantitative Data on this compound Inhibition

The table below summarizes experimental data characterizing this compound's inhibitory activity:

| Parameter | Value / Measurement | Experimental Context |

|---|---|---|

| IC50 for E1 Inhibition | <10 μM [1] | Cell-free assay |

| 10 μM [2] | Inhibition of UAE-Ub thioester formation | |

| 6.4 μM [2] | Inhibition of [32P]-AMP:[α-32P]-ATP exchange | |

| Cellular Efficacy | 5-25 μM [2] | IC50 for reducing E1~Ub thioesters in cells |

| 50 μM [2] | Inhibits IL-1α-mediated NF-κB activation by >60% | |

| In Vivo Application | 5 mg/kg [5] [6] | Intravenous dose in septic mouse model (CLP) |

Biological Consequences and Pathways Affected

By inhibiting the apex of the ubiquitination cascade, this compound produces significant downstream biological effects, particularly in inflammatory and oncogenic pathways.

Inhibition of NF-κB Signaling Pathway

The diagram below illustrates how this compound interferes with the NF-κB activation pathway, a key mechanism underlying its anti-inflammatory effects:

Figure: this compound inhibits E1-mediated ubiquitination of IκBα, preventing its degradation and subsequent NF-κB activation, thereby reducing inflammatory gene expression [5] [7].

Other Cellular Consequences

- p53 Stabilization: this compound inhibits p53 degradation, leading to its accumulation and activation of transcriptional targets, contributing to differentially killing transformed cells [2] [8].

- Impact on Sumoylation: this compound increases total protein sumoylation in cells, likely by diverting the shared ATP-dependent activation machinery or through indirect mechanisms [1] [2].

- Anti-tumor Effects: The compound demonstrates anti-tumor activity by inducing apoptosis in malignant cells, potentially through p53 stabilization and disruption of oncogenic signaling pathways like Bcr-Abl and Jak2 via cross-linking [4] [2].

Experimental Protocols for Key Findings

In Vitro Verification of E1 Inhibition

Objective: Confirm this compound directly inhibits E1 enzymatic activity. Methodology:

- Ubiquitin Thioester Assay: Incubate recombinant E1 (e.g., N-terminal GST-tagged human UAE) with ubiquitin and ATP. Treat with this compound (e.g., 10-50 μM) for 30 minutes. Monitor formation of E1-Ub thioester conjugate via immunoblotting under non-reducing conditions [2].

- ATP-[32P]PPi Exchange Assay: Measure E1-dependent adenylate formation by quantifying the exchange of [32P]-PPi into ATP in the presence of this compound using thin-layer chromatography (TLC) [2].

Assessing Anti-inflammatory Effects in Cellular Models

Objective: Evaluate this compound's efficacy in inhibiting inflammatory signaling. Methodology:

- Cell Culture: Use mouse macrophage RAW264.7 cells.

- Stimulation & Treatment: Pre-treat cells with this compound (dose range: 1-50 μM) for 1-2 hours, then stimulate with LPS (e.g., 100 ng/mL) for 4-6 hours.

- Downstream Analysis:

- Western Blot: Analyze cytoplasmic lysates for IκBα protein levels and nuclear extracts for NF-κB translocation.

- ELISA: Measure TNF-α, IL-1β, and IL-6 levels in cell culture supernatant [5].

In Vivo Sepsis Model

Objective: Determine therapeutic potential of this compound in systemic inflammation. Methodology:

- Sepsis Induction: Use male C57BL/6 mice (20-25 g). Subject to cecal ligation and puncture (CLP).

- Drug Administration: Intravenously inject this compound (5 mg/kg in vehicle of 20% DMSO in saline) immediately after CLP procedure.

- Analysis:

- Survival Study: Monitor animals for 10 days.

- Sample Collection: At 20 hours post-CLP, collect blood and tissues.

- Measurements:

Research Implications and Limitations

This compound has been instrumental as a research tool, demonstrating that targeting ubiquitin E1 is a viable strategy for modulating inflammation and cancer-related pathways [5] [3]. However, its clinical translation faces challenges:

- Specificity Concerns: The protein cross-linking activity suggests potential off-target effects beyond E1 inhibition [4].

- Potency Limitations: this compound is less potent than newer E1 inhibitors (e.g., TAK-243) which have advanced to clinical evaluation [3] [9].

References

- 1. PYR 41 | Ubiquitin-activating Enzyme E1 [tocris.com]

- 2. This compound | E1 Activating inhibitor | Mechanism | Concentration [selleckchem.com]

- 3. exploring the ubiquitin system for drug development [nature.com]

- 4. Protein cross-linking as a novel mechanism of action of a ... [pubmed.ncbi.nlm.nih.gov]

- 5. This compound, A UBIQUITIN-ACTIVATING ENZYME E1 ... [pmc.ncbi.nlm.nih.gov]

- 6. This compound, A Ubiquitin-Activating Enzyme E1 Inhibitor ... - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ubiquitin-activating enzyme E1 inhibitor PYR41 attenuates ... [pmc.ncbi.nlm.nih.gov]

- 8. This compound [en.wikipedia.org]

- 9. Mode of inhibitory binding of epigallocatechin gallate to the ... [pubs.rsc.org]

PYR-41 effect on IκB degradation

PYR-41 Mechanism of Action

This compound is a cell-permeable, irreversible inhibitor of the Ubiquitin-Activating Enzyme (E1/UBA1) [1] [2]. It blocks the initial step of the ubiquitination cascade, preventing the ATP-dependent activation of ubiquitin and its subsequent transfer to E2 conjugating enzymes [2]. This inhibition has a direct impact on the NF-κB signaling pathway, as illustrated below:

This compound inhibits NF-κB signaling by blocking IκBα ubiquitination and degradation, and attenuating upstream signaling.

Summary of Experimental Findings

The following tables consolidate key quantitative data from studies on this compound.

Table 1: In Vitro Findings in Cell Cultures

| Cell Type | Stimulus | This compound Concentration | Key Findings on IκBα & NF-κB | Source |

|---|---|---|---|---|

| Mouse macrophage RAW264.7 cells | LPS | Dose-dependent (0-5 µM) | Prevented the reduction of IκBα protein levels; Inhibited TNF-α release. | [1] |

| HaCat cells (human keratinocyte) | TNF-α | Not Specified | Inhibited proteasomal degradation of IκBα; Reduced K63-linked ubiquitination of TRAF6 and NEMO. | [3] |

| Bone Marrow-Derived Dendritic Cells (BMDCs) | Angiotensin II | 1 µM / 5 µM | Attenuated IκBα degradation; Decreased K63-linked ubiquitination of TRAF6 and NEMO. | [4] |

Table 2: In Vivo Efficacy in Disease Models

| Disease Model | Subject | This compound Dose & Route | Key Efficacy Findings | Source |

|---|

| Sepsis | C57BL/6 mice | 5 mg/kg, i.v. (immediately after CLP) | Restored IκBα levels in lungs. ↓ Serum TNF-α, IL-1β, IL-6. ↓ Organ injury markers (AST, ALT, LDH). Improved lung histology score. 10-day survival: 83% (vs. 42% in control). | [1] | | Atopic Dermatitis | DNCB-induced mice | Topical application | Reduced skin severity score and ear swelling. ↓ Serum IgE, IFN-γ, and TNF-α. | [3] |

Detailed Experimental Protocols

Here are the methodologies used in the cited studies to evaluate this compound's effects.

1. Assessing IκBα Degradation and NF-κB Activation (In Vitro)

- Cell Stimulation: Treat relevant cell lines (e.g., RAW264.7, HaCat, BMDCs) with an inflammatory stimulus (e.g., LPS, TNF-α) in the presence or absence of a pre-treatment (e.g., 30-60 minutes) with this compound [1] [3] [4].

- Western Blot Analysis:

- Prepare whole-cell lysates using RIPA buffer supplemented with protease inhibitors [1] [5].

- Resolve proteins via SDS-PAGE (e.g., 4-12% Bis-Tris gels) and transfer to a nitrocellulose membrane [1].

- Probe membranes with specific primary antibodies against IκBα and a loading control (e.g., β-actin) [1] [4].

- Visualize bands using enhanced chemiluminescence (ECL). The prevention of stimulus-induced IκBα disappearance indicates effective pathway inhibition [1].

- Alternative Method - Flow Cytometry: A protocol exists for quantifying NF-κB activation by measuring IκBα degradation via intracellular flow cytometry, which is useful for medium-to-high-throughput assays [6].

2. Evaluating Anti-inflammatory Effects (In Vivo - Sepsis Model)

- Animal Model: Use male C57BL/6 mice (20-25 g). Induce sepsis via Cecal Ligation and Puncture (CLP) [1].

- Drug Administration: Administer this compound (e.g., 5 mg/kg) or vehicle control (e.g., 20% DMSO in saline) by intravenous injection immediately after the CLP procedure [1].

- Sample Collection: At a predetermined endpoint (e.g., 20 hours post-CLP), collect blood serum and tissue samples (e.g., lungs) for analysis [1].

- Downstream Analyses:

- Cytokines: Measure serum levels of TNF-α, IL-1β, and IL-6 by ELISA [1].

- Organ Injury: Assess markers like AST, ALT, and LDH in serum using commercial assay kits [1].

- Gene Expression: Analyze cytokine/chemokine mRNA levels in lung tissues (e.g., IL-1β, IL-6, KC, MIP-2) via qPCR [1].

- Histology: Examine formalin-fixed, paraffin-embedded lung sections stained with Hematoxylin and Eosin (H&E) for injury scoring [1].

- Survival Study: Monitor mice for 10 days after CLP to record survival rates, typically with adjunct antibiotic therapy [1].

Important Research Considerations

- Specificity and Off-target Effects: this compound is an early-generation E1 inhibitor. While it shows promise, its precise mechanism and off-target profile are not fully characterized [2]. Results should be interpreted with caution and confirmed with genetic approaches.

- Alternative Pathways: Be aware that IκBα can be degraded via IKK-independent pathways, for instance, in response to certain chemotherapeutic agents like doxorubicin [5]. Furthermore, direct degradation of IκBα by the 20S proteasome in a ubiquitin-independent manner has also been reported [7]. This compound would not be expected to inhibit these alternative pathways.

References

- 1. This compound, A UBIQUITIN-ACTIVATING ENZYME E1 ... [pmc.ncbi.nlm.nih.gov]

- 2. exploring the ubiquitin system for drug development [nature.com]

- 3. This compound, an inhibitor of ubiquitin-activating enzyme E1 ... [pubmed.ncbi.nlm.nih.gov]

- 4. Ubiquitin-activating enzyme E1 inhibitor PYR41 attenuates ... [pmc.ncbi.nlm.nih.gov]

- 5. IκB Kinase-Independent IκBα Degradation Pathway [pmc.ncbi.nlm.nih.gov]

- 6. Quantifying NF-κB Activation by Flow Cytometry of IκBα ... [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of direct degradation of IκBα by 20S proteasome [sciencedirect.com]

Core Mechanism of PYR-41 in p53-Mediated Apoptosis

PYR-41 inhibits the ubiquitin-activating enzyme (E1), disrupting the ubiquitin-proteasome system. This inhibition prevents the degradation of p53 and modulates key signaling pathways, leading to apoptosis.

| Key Mechanism | Biological Consequence | Experimental Evidence |

|---|---|---|

| E1 Enzyme Inhibition | Blocks ubiquitin activation, halting downstream ubiquitination cascade [1] [2]. | In vitro ubiquitination assays show blocked ubiquitin-thioester formation [3]. |

| p53 Protein Stabilization | Prevents constitutive p53 degradation, increasing nuclear p53 levels and transcriptional activity [1]. | Immunoblotting shows p53 accumulation; transcriptional assays show increased activity of p53 target genes [1] [4]. |

| Activation of Apoptotic Pathways | Stabilized p53 transactivates pro-apoptotic genes (e.g., PUMA, Bax), triggering the intrinsic mitochondrial pathway [5]. | Increased Bax, Caspase-9 activation, and apoptotic cell death measured in this compound-treated prostate cancer cells [4]. |

| Modulation of NF-κB Signaling | Attenuates cytokine-induced NF-κB activation by inhibiting non-proteasomal (K63-linked) ubiquitination of TRAF6, shifting balance toward apoptosis [6] [1]. | Reduced NF-κB reporter activity; decreased K63-ubiquitination of TRAF6 and NEMO observed in dendritic cells [6]. |

Figure 1: this compound inhibits E1 to stabilize p53 and induce apoptosis.

Quantitative & Experimental Data

For researchers, key quantitative findings and experimental conditions are summarized below.

| Parameter | Details/Values | Context / Cell Model |

|---|---|---|

| Working Concentration | 5 - 50 µM [2] | In vitro cell-based assays (e.g., RPE, U2OS, RAW 264.7, LNCaP) [2] [4]. |

| In Vivo Dose | 5 mg/kg (intravenous) [2] | Murine sepsis model; reduced proinflammatory cytokines (TNF-α, IL-1β, IL-6) and organ injury markers [2]. |

| Key Readouts | p53 and Caspase-9 activation [4]; Reduction of high-MW ubiquitinated proteins [2]; NF-κB activity [6] [1]. | Measured via immunoblotting, reporter assays, and flow cytometry. |

| Solubility & Storage | DMSO (>18.6 mg/mL); Ethanol (≥0.57 mg/mL). Aliquot and store at -20°C [2]. | Stable for short-term (2-4 weeks); avoid repeated freeze-thaw cycles [2]. |

Experimental Protocol Outline

A general workflow for studying this compound's effect on p53-mediated apoptosis is as follows:

Figure 2: Experimental workflow for this compound treatment and analysis.

- Stock Solution: Prepare in DMSO at a high concentration (e.g., 18.6 mg/mL). Aliquot and store at -20°C to avoid freeze-thaw cycles [2].

- Cell Treatment: Use final DMSO concentration ≤0.1% in culture medium. A dose-range of 5-50 µM is typical, with incubation from 1 hour (acute ubiquitination inhibition) to 24 hours (apoptosis studies) [2] [4].

- Key Controls: Include a vehicle control (DMSO only) and potentially a positive control like LPS for NF-κB studies [6].

- Downstream Analyses:

Advanced Insights & Therapeutic Potential

This compound has demonstrated utility beyond basic mechanism studies, showing promise in disease models and combination strategies.

- Cancer Models: In prostate cancer (LNCaP cells), this compound treatment increased membrane localization of TRPM8 channels, which was accompanied by enhanced activation of p53 and Caspase-9, suggesting a synergistic pro-apoptotic effect [4].

- Inflammation and Sepsis: this compound has shown efficacy in vivo. In murine sepsis models, it reduced levels of proinflammatory cytokines (TNF-α, IL-1β, IL-6) and organ injury markers [2]. A 2025 study also found that this compound inhibits Gasdermin D-NT ubiquitination, effectively suppressing pyroptosis and reducing IL-18 and TNFα in septic mice [8].

- Comparative Advantage: Unlike proteasome inhibitors (e.g., Bortezomib) that block the final step of degradation, this compound's upstream action on E1 allows it to inhibit both proteasomal and non-proteasomal functions of ubiquitination (e.g., K63-linked signaling in NF-κB activation) [1] [2].

References

- 1. Inhibitors of ubiquitin-activating enzyme (E1), a new class of potential... [pubmed.ncbi.nlm.nih.gov]

- 2. This compound: Selective Ubiquitin-Activating Enzyme Inhibitor f... [sumoprotease.com]

- 3. Identification and Mechanistic Studies of a Novel Ubiquitin ... [sciencedirect.com]

- 4. TRPM8 channel as a novel molecular target in... | Oncotarget [oncotarget.com]

- 5. p53 Pathway for Apoptosis Signaling [thermofisher.com]

- 6. Ubiquitin-activating enzyme E1 inhibitor PYR41 attenuates ... [pmc.ncbi.nlm.nih.gov]

- 7. Apoptosis: A Comprehensive Overview of Signaling ... [mdpi.com]

- 8. Ubiquitination of gasdermin D N-terminal domain directs its ... [nature.com]

PYR-41: Comprehensive Application Notes and Protocols

References

- 1. This compound | E1 Activating inhibitor | Mechanism | Concentration [selleckchem.com]

- 2. PYR 41 | Ubiquitin-activating Enzyme E1 [tocris.com]

- 3. This compound | Ubiquitin-Activating Enzyme E1 Inhibitor [medchemexpress.com]

- 4. This compound - Ubiquitin-Activating Enzyme Inhibitor [apexbt.com]

- 5. This compound, A UBIQUITIN-ACTIVATING ENZYME E1 ... [pmc.ncbi.nlm.nih.gov]

- 6. Ubiquitination of gasdermin D N-terminal domain directs its ... [nature.com]

- 7. Inhibition of the ubiquitin-proteasome system reduces ... [pmc.ncbi.nlm.nih.gov]

- 8. This compound | Apoptosis | E1/E2/E3 Enzyme [targetmol.com]

PYR-41: Application Notes and Protocols for Ubiquitin-Activating Enzyme (E1) Inhibition

Introduction

PYR-41 is a pioneering, cell-permeable inhibitor of the ubiquitin-activating enzyme (E1), which acts at the initial step of the ubiquitin-proteasome pathway. By selectively targeting E1, this compound effectively blocks ubiquitination, a critical post-translational modification involved in protein degradation, signal transduction, and inflammation. This makes it a valuable tool for researching cancer, inflammatory diseases, and sepsis. This compound is noted for its irreversible inhibition mechanism and its ability to paradoxically increase cellular sumoylation while blocking ubiquitination.

Key Properties and Solubility Data

The table below summarizes the fundamental chemical properties and solubility profile of this compound, which are essential for planning experiments.

Table 1: Chemical Properties and Solubility of this compound

| Property | Specification |

|---|---|

| Chemical Name | ethyl 4-[(4Z)-4-[(5-nitrofuran-2-yl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate [1] |

| CAS Number | 418805-02-4 [1] [2] [3] |

| Molecular Formula | C17H13N3O7 [1] [2] [3] |

| Molecular Weight | 371.3 g/mol [1] [2] [3] |

| Physical Appearance | Solid, brown to red powder [1] [3] |

| Recommended Storage | -20°C (desiccated) for powder; -80°C for DMSO stock solutions [1] [3] [4] |

| Solubility in DMSO | ≥ 18.55 mg/mL (50 mM) to 74 mg/mL (199.29 mM) [1] [2] [4] |

| Solubility in Water | Insoluble [1] [2] [4] |

| Solubility in Ethanol | Insoluble or slightly soluble (≥0.57 mg/mL with ultrasonic) [1] [2] |

Stock Solution Preparation and Formulation

In Vitro Stock Solution in DMSO

For cell-based assays, this compound is typically prepared as a concentrated stock solution in DMSO.

- Calculation: Determine the mass of this compound needed to achieve your desired concentration. A standard high-concentration stock is 74 mg/mL (199.29 mM) [2] [4].

- Reconstitution:

- Allow the this compound vial to warm to room temperature before opening to prevent condensation [5].

- Add the calculated volume of pure, anhydrous DMSO directly to the vial. Note: DMSO is hygroscopic, and moisture can affect solubility; use fresh DMSO for best results [2].

- To aid dissolution, warm the tube at 37°C for 10 minutes and/or briefly sonicate in an ultrasonic bath [1] [5].

- Storage: Aliquot the stock solution and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Under these conditions, the solution is stable for several months [3] [6].

In Vivo Formulation for Animal Studies

For animal studies, this compound can be administered intravenously. The following formulation has been validated for in vivo use [2] [7].

- Formulation: 2% DMSO, 30% PEG300, 5% Tween 80, 63% ddH2O (saline can be used in place of ddH2O) [2].

- Preparation Workflow:

- Prepare a concentrated DMSO stock solution (e.g., 25 mg/mL).

- Sequentially add the DMSO stock to PEG300 and mix evenly.

- Add Tween 80 to the mixture and mix thoroughly until clear.

- Finally, add the saline or ddH2O to achieve the final working concentration (e.g., 2 mg/mL for a 5 mg/kg dose in mice) [2] [3].

- Dosage: In a murine model of sepsis, a dose of 5 mg/kg administered via intravenous injection immediately after surgery was effective [7].

The following diagram summarizes the workflow for preparing both in vitro and in vivo solutions of this compound.

Experimental Protocols

In Vitro Cell-Based Assay for E1 Inhibition

This protocol is adapted from studies investigating the inhibition of ubiquitin-thioester formation and NF-κB signaling [1] [2].

- Cell Lines: Mouse macrophage RAW264.7 cells, RPE cells, U2OS cells.

- Working Concentration: Typically 5-50 μM, with an IC50 range of 10-25 μM for E1-Ub thioester formation in cells [1] [2].

- Procedure:

- Prepare complete cell culture medium.

- Dilute the this compound DMSO stock solution into the pre-warmed medium to achieve the desired final concentration. Ensure the final DMSO concentration is ≤0.1% (v/v), and use a vehicle control with the same DMSO concentration.

- Pre-treat cells with the this compound-containing medium for 30 minutes to 3 hours at 37°C [3].

- Proceed with your specific stimulus (e.g., LPS for inflammation studies) and subsequent analysis.

In Vivo Model of Sepsis

This protocol is based on a study demonstrating the efficacy of this compound in a mouse model of sepsis [7].

- Animal Model: Male C57BL/6 mice (20-25 g) with sepsis induced by cecal ligation and puncture (CLP).

- Dosage and Administration:

- Dose: 5 mg/kg body weight [7].

- Formulation: Prepare the in vivo formulation as described in Section 3.2.

- Route: Intravenous injection.

- Timing: Administer immediately after the CLP procedure.

- Key Endpoints:

- Serum Markers: At 20 hours post-CLP, collect blood and measure proinflammatory cytokines (TNF-α, IL-1β, IL-6) and organ injury markers (AST, ALT, LDH) [7].

- Tissue Analysis: Harvest lungs for histopathological examination, myeloperoxidase (MPO) activity assay, and Western blotting for IκBα and cleaved caspase-3 [7].

- Survival Study: Monitor mice for 10 days after CLP and treatment to record survival rates [7].

Mechanism of Action and Key Findings

This compound exerts its effects by covalently targeting the active site cysteine of the ubiquitin-activating enzyme (E1), thereby inhibiting the initial step of ubiquitin activation and transfer. The diagram below illustrates its primary mechanism and downstream cellular consequences.

Table 2: Key Experimental Findings with this compound

| Experimental Model | Key Findings | Reference |

|---|---|---|

| In Vitro (RAW264.7 cells) | At 10-20 μM, restored IκBα protein levels and inhibited TNF-α release after LPS stimulation. | [1] [7] |

| In Vitro (Various cells) | Inhibited E1-Ub thioester formation (IC₅₀ = 10 μM) and ATP-[32P]-AMP exchange (IC₅₀ = 6.4 μM). | [2] |

| In Vivo (Septic mice) | 5 mg/kg IV dose reduced serum TNF-α, IL-1β, IL-6 by >77%; attenuated organ injury; improved 10-day survival from 42% to 83%. | [7] |

| Mechanistic Insight | Blocks ubiquitin-thioester formation but has no effect on ubiquitin adenylation. | [8] |

Important Notes and Precautions

- Off-Target Effects: While this compound is a selective E1 inhibitor, it has demonstrated off-target activity, including inhibition of several deubiquitinases (DUBs) like USP5 and cross-linking of specific protein kinases [1] [2] [4]. These effects should be considered when interpreting results.

- Cytotoxicity: this compound can induce apoptosis, particularly in transformed cells. A reported IC50 for cytotoxicity in HEK293 cells is 22 μM [3].

- Handling: this compound is for research use only and is not intended for diagnostic or therapeutic applications in humans [1].

References

- 1. This compound - Ubiquitin-Activating Enzyme Inhibitor [apexbt.com]

- 2. This compound | E1 Activating inhibitor | Mechanism | Concentration [selleckchem.com]

- 3. This compound | Ubiquitin-Activating Enzyme E1 Inhibitor [medchemexpress.com]

- 4. This compound Datasheet [selleck.co.jp]

- 5. This compound - inhibitor of Ubiquitin-Activating Enzyme (E1) [biocrick.com]

- 6. This compound | Apoptosis | E1/E2/E3 Enzyme [targetmol.com]

- 7. This compound, A UBIQUITIN-ACTIVATING ENZYME E1 ... [pmc.ncbi.nlm.nih.gov]

- 8. Identification and Mechanistic Studies of a Novel Ubiquitin ... [sciencedirect.com]

PYR-41 cell culture treatment methodology

Mechanism of Action and Background

PYR-41 is a cell-permeable, irreversible small-molecule inhibitor that specifically targets the ubiquitin-activating enzyme E1 (UBA1) [1] [2] [3]. It inhibits the initial step of the ubiquitination cascade, thereby preventing the ATP-dependent activation of ubiquitin and its subsequent transfer to E2 conjugating enzymes [4] [5]. This action has several key consequences:

- Inhibition of Proteasomal Degradation: By blocking ubiquitination, this compound prevents the targeting of proteins for degradation by the proteasome [3] [6].

- Suppression of NF-κB Activation: A well-characterized effect of this compound is its inhibition of the NF-κB signaling pathway. It achieves this by preventing the ubiquitination and subsequent proteasomal degradation of IκBα, an inhibitor of NF-κB, thereby retaining NF-κB in the cytoplasm and reducing the expression of pro-inflammatory genes [6] [4].

- Induction of Apoptosis: this compound can induce apoptosis, particularly in transformed cells, and has been investigated as a potential anti-cancer agent [4].

- Altered Inflammatory Responses: The inhibitor affects immune cell functions, such as the maturation of dendritic cells and their cross-presentation capabilities [1] [7].

Experimental Protocols for Cell Culture

The following protocols are synthesized from multiple research applications.

Protocol 1: General Inhibition of Ubiquitination and NF-κB Signaling

This is a standard protocol for investigating the role of ubiquitination in pathways like NF-κB activation.

Materials

- This compound (commercially available, e.g., from Selleckchem, Tocris, BPS Bioscience) [2] [3] [4]

- Dimethyl sulfoxide (DMSO)

- Appropriate cell culture medium and reagents

- Stimuli (e.g., Lipopolysaccharide (LPS), cytokines like IL-1α)

Methodology

- Preparation of this compound Stock Solution: Dissolve this compound in high-quality, sterile DMSO to prepare a concentrated stock solution (e.g., 10-100 mM). Aliquot and store protected from light and moisture at -20°C [2] [4].

- Cell Seeding and Culture: Seed cells in standard culture medium and allow them to adhere and reach the desired confluence (e.g., 60-80%).

- This compound Pre-treatment: Replace the medium with fresh medium containing the working concentration of this compound.

- Final Concentrations: Commonly used concentrations range from 1 μM to 50 μM [8] [6] [4].

- Control: Treat control cells with an equal volume of DMSO vehicle (e.g., 0.1% v/v).

- Pre-treatment Time: A pre-incubation period of 30 minutes to 2 hours is typical before applying any subsequent stimulus [1] [6].

- Cell Stimulation: After pre-treatment, stimulate the cells as required for the experiment. For NF-κB studies, this could involve adding LPS (e.g., 1 μg/ml) or IL-1α (e.g., 1 ng/ml) to the culture medium [6] [4].

- Sample Collection: Harvest cells or culture supernatants at the appropriate time points post-stimulation for downstream analysis (e.g., Western blot, ELISA, qPCR).

Protocol 2: Inhibition of Dendritic Cell (DC) Maturation and Function

This protocol is adapted from studies investigating the immunomodulatory role of this compound in dendritic cells [1] [7].

Materials

- Bone marrow-derived dendritic cells (BMDCs) or DC cell lines (e.g., DC2.4)

- This compound and DMSO

- Maturation stimuli (e.g., Angiotensin II (Ang II), LPS)

- Antibodies for flow cytometry (e.g., against CD40, CD80, CD86, MHC II)

Methodology

- Generate and Culture DCs: Differentiate BMDCs from mouse bone marrow progenitors using GM-CSF (20 ng/ml) for approximately 10 days [1].

- This compound Treatment and Stimulation:

- Analysis of DC Phenotype and Function:

- Flow Cytometry: Analyze the surface expression of co-stimulatory molecules (CD80, CD86) and MHC II to assess maturation [1].

- Cytokine Measurement: Collect culture supernatants and measure secreted cytokines (e.g., TNF-α, IL-6, IL-12) using ELISA [1] [7].

- Mixed Lymphocyte Reaction (MLR): Use this compound-treated DCs as stimulator cells and co-culture them with responder T cells to assess T cell proliferation, for example, using a BrdU assay [7].

Quantitative Data Summary

The table below summarizes key quantitative data from various experimental contexts.

| Cell Type / System | This compound Concentration | Treatment Duration | Key Observed Effects |

|---|---|---|---|

| L6 Myotubes [8] | 5 μM | 6 hours | Suppressed PDK1 protein levels |

| Primary Human Myotubes [8] | 5 μM | 6 hours | Increased HIF-1α abundance; Reduced PDK1 |

| Mouse Macrophages (RAW264.7) [6] | 5-25 μM | 4 hours (pre-treated 30 min before LPS) | Prevented IκBα degradation; Inhibited TNF-α release |

| Bone Marrow-Derived DCs (BMDCs) [1] | 1 μM, 5 μM | 30 min pre-treatment, then 16-24h with Ang II | Attenuated phenotype maturation (CD40, CD86) & cytokine secretion |

| DC Cross-Presentation Model [7] | 5 μM | Pre-treated prior to ovalbumin pulse | Impaired antigen cross-presentation and T cell priming |

| In vitro Enzymatic Assay [4] | IC₅₀ ~10 μM | 30 minutes | Inhibition of E1-Ub thioester formation |

| HEK293 Pyroptosis Model [9] | 50 μM | Not specified | Suppressed Gasdermin D NT-mediated cell death |

Signaling Pathway and Experimental Workflow

The following diagram illustrates the core mechanism of this compound and a generalized experimental workflow based on the protocols above.

Critical Considerations for Researchers

- Cytotoxicity and Off-Target Effects: While this compound is a valuable tool, be cautious of its potential off-target effects. Evidence suggests it may also inhibit certain deubiquitinases (DUBs) and could mediate cross-linking of specific protein kinases, which might confound results [4]. Always include appropriate controls and consider using multiple pharmacological or genetic tools to confirm findings.

- Solubility and Storage: this compound is soluble in DMSO (up to 100 mM) but is insoluble in water or ethanol [3] [4]. The stock solution should be prepared fresh or stored in aliquots at -20°C, protected from light and moisture, to maintain stability [2] [4].

- Paradoxical Accumulation of Ubiquitinated Proteins: As this compound blocks the final step of ubiquitin transfer to substrates, it can lead to an accumulation of E1~Ub thioester intermediates and, in some cases, high molecular weight ubiquitinated proteins, which may be observed on Western blots [4]. This should not be misinterpreted as enhanced ubiquitination.

- In Vivo Translation: this compound has shown efficacy in mouse models of sepsis (e.g., 5 mg/kg, i.v., immediately post-CLP surgery) [6] and pyroptosis [9], highlighting its potential for in vivo application.

References

- 1. Ubiquitin-activating enzyme E1 inhibitor PYR41 attenuates ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound E1 27716-1 [bpsbioscience.com]

- 3. PYR 41 | Ubiquitin-activating Enzyme E1 [tocris.com]

- 4. This compound | E1 Activating inhibitor | Mechanism | Concentration [selleckchem.com]

- 5. PYR 41 | Ubiquitin-activating Enzyme (E1) Inhibitors [rndsystems.com]

- 6. This compound, A UBIQUITIN-ACTIVATING ENZYME E1 ... [pmc.ncbi.nlm.nih.gov]

- 7. This compound and Thalidomide Impair Dendritic Cell Cross ... [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of the ubiquitin-proteasome system reduces ... [pmc.ncbi.nlm.nih.gov]

- 9. Ubiquitination of gasdermin D N-terminal domain directs its ... [nature.com]

Application Notes: Using PYR-41 to Study the Ubiquitin-Proteasome Pathway

PYR-41 is a cell-permeable small molecule inhibitor that selectively targets the ubiquitin-activating enzyme (E1), the common entry point for the vast majority of ubiquitination cascades [1] [2] [3]. By covalently modifying the E1 enzyme, this compound blocks the formation of the E1~Ubiquitin thioester intermediate, thereby inhibiting the entire downstream ubiquitination process [3] [4]. This application note details its use in experimental models, focusing on its efficacy in attenuating inflammation and organ injury in sepsis.

Mechanism of Action

This compound specifically inhibits the E1 enzyme's activity by blocking the formation of the E1~Ubiquitin thioester conjugate, a crucial high-energy intermediate [3] [4]. This inhibition has several key consequences:

- Prevention of IκBα Degradation: By halting the ubiquitin-proteasome pathway, this compound prevents the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm [1] [2]. This results in reduced nuclear translocation of NF-κB and the subsequent downregulation of pro-inflammatory gene expression.

- Attenuation of MAPK and STAT1 Signaling: this compound also stabilizes Mitogen-Activated Protein Kinase Phosphatase 1 (MKP-1), leading to decreased activation of ERK1/2 and STAT1 signaling pathways in activated dendritic cells [5].

- Inhibition of Cytokine Storm: The downstream effect is a significant reduction in the release of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and chemokines, which is critical in pathological conditions like sepsis [1] [2].

The following diagram illustrates the signaling pathway and the points of inhibition by this compound:

Quantitative Efficacy of this compound in Experimental Sepsis

The therapeutic potential of this compound is demonstrated by its significant impact on survival and key biomarkers in a murine sepsis model (induced by Cecal Ligation and Puncture, CLP) [1] [2].

| Experimental Parameter | Vehicle (CLP) Group | This compound Treated (CLP) Group | Notes & Reference |

|---|---|---|---|

| 10-Day Survival | 42% | 83% | 5 mg/kg, i.v., immediately post-CLP [1] |

| Serum TNF-α | Significantly elevated | Significantly decreased | Measured 20h post-CLP, dose-dependent effect [1] [2] |

| Serum IL-6 | Significantly elevated | Significantly decreased | Measured 20h post-CLP, dose-dependent effect [1] [2] |

| Lung Apoptotic Cells | High | Significantly reduced | Measured by caspase-3 cleavage [1] [2] |

| Liver Injury (AST/ALT) | Significantly elevated | Significantly decreased | Markers of liver damage [1] [2] |

In Vitro Inhibition of Ubiquitination

Data from a real-time ubiquitination assay (UbiReal) further confirm the direct and concentration-dependent inhibitory effect of this compound on the E1 enzyme [6].

| Assay Type | Target | Key Finding | Reference |

|---|---|---|---|

| In Vitro UbiReal FP Assay | E1 Ubiquitin-Activating Enzyme | Concentration-dependent inhibition of TAMRA-Ub conjugation to E1 (Z'=0.59, suitable for HTS) [6] | [6] |

| Cell-Based (RAW264.7) | LPS-induced TNF-α release | Dose-dependent inhibition of TNF-α release at 4h post-LPS stimulation [1] | [1] |

| Cell-Based (DCs) | Ang II-induced maturation | Inhibition of co-stimulatory molecule (CD40, CD80, CD86) upregulation at 1-5 µM [5] | [5] |

Detailed Experimental Protocols

Protocol 1: Inhibiting Sepsis-Induced Inflammation and Injury In Vivo

This protocol is adapted from studies demonstrating the efficacy of this compound in a murine model of polymicrobial sepsis [1] [2].

- Animal Model: Male C57BL/6 mice (20-25 g).

- Sepsis Induction: Perform Cecal Ligation and Puncture (CLP) under isoflurane anesthesia.

- This compound Administration:

- Dose: 5 mg/kg body weight.

- Vehicle: 20% DMSO in saline.

- Route: Intravenous (i.v.) injection.

- Timing: Immediately following the CLP procedure.

- Resuscitation: Administer 0.5 mL normal saline subcutaneously immediately after surgery.

- Antibiotic Therapy: Administer a broad-spectrum antibiotic (e.g., 0.5 mg/kg Primaxin) subcutaneously after CLP for survival studies.

- Sample Collection: Collect blood and tissue samples (e.g., lungs, liver) at 20 hours post-CLP for analysis.

- Key Analyses:

- Serum Cytokines: Quantify TNF-α, IL-1β, and IL-6 levels by ELISA.

- Organ Injury Markers: Measure AST, ALT, and LDH using commercial assay kits.

- Lung Analysis: Perform H&E staining for histology, measure Myeloperoxidase (MPO) activity, and assess apoptosis (e.g., caspase-3 cleavage via Western blot).

- Western Blotting: Analyze IκBα protein levels in lung tissue homogenates.

The workflow for this in vivo study is outlined below:

Protocol 2: In Vitro Analysis of NF-κB Pathway Inhibition in Macrophages

This protocol is used to study the anti-inflammatory mechanism of this compound in cell cultures [1] [2] [5].

- Cell Line: Mouse macrophage RAW264.7 cells.

- Cell Culture: Maintain in DMEM with 10% FBS, 1% penicillin/streptomycin, and 1% glutamine at 37°C with 5% CO₂.

- This compound Pre-treatment:

- Prepare this compound in DMSO. Use a range of concentrations (e.g., 1-50 µM) for dose-response studies.

- Pre-treat cells with this compound or vehicle (DMSO) for 30-60 minutes.

- Stimulation: Stimulate cells with Lipopolysaccharide (LPS) (e.g., 100 ng/mL from E. coli) for a defined period (e.g., 4 hours for cytokine measurement).

- Sample Collection:

- Cell Lysates: Harvest cells in lysis buffer with protease inhibitors for Western blotting.

- Supernatants: Collect culture media for cytokine analysis.

- Key Analyses:

- Western Blot: Probe for IκBα, phospho-IκBα, and cleaved caspase-3. β-actin should be used as a loading control.

- ELISA: Quantify TNF-α, IL-6, and IL-1β levels in the cell culture supernatant.

- qPCR: Analyze mRNA expression of cytokines (IL-1β, IL-6), chemokines (KC, MIP-2), and inflammatory mediators (COX-2, iNOS) in cell lysates.

Critical Considerations for Researchers

- Cellular Context and Specificity: this compound inhibits the major E1 enzyme Uba1, but not the minor E1 Uba6 [4]. Researchers should verify the specific E1 isoforms expressed in their model systems.

- Irreversible Inhibition: this compound acts as an irreversible inhibitor of E1 [4]. This property is valuable for sustained pathway blockade but requires careful consideration of wash-out periods in experimental designs.

- Comparison with Other Inhibitors: this compound is less potent than newer E1 inhibitors like TAK-243 (MLN7243), which is a mechanism-based inhibitor that directly targets ubiquitin [4]. However, this compound remains a valuable tool for proof-of-concept studies, and its direct action on E1 provides a distinct mechanistic profile.

- Off-Target Effects: As with any pharmacological inhibitor, potential off-target effects should be considered. Using multiple concentrations and complementary genetic approaches (e.g., siRNA) is recommended to confirm the specificity of observed phenotypes.

References

- 1. This compound, A Ubiquitin-Activating Enzyme E1 Inhibitor ... - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, A UBIQUITIN-ACTIVATING ENZYME E1 ... [pmc.ncbi.nlm.nih.gov]

- 3. Identification and Mechanistic Studies of a Novel Ubiquitin ... [sciencedirect.com]

- 4. Mode of inhibitory binding of epigallocatechin gallate to the ... [pubs.rsc.org]

- 5. Ubiquitin-activating enzyme E1 inhibitor PYR41 attenuates ... [pmc.ncbi.nlm.nih.gov]

- 6. Ubiquitination assay in real-time with UbiReal [bmglabtech.com]

PYR-41 ubiquitin-thioester formation assay

PYR-41 Mechanism and Application Notes

This compound is a cell-permeable, small-molecule inhibitor that selectively targets the ubiquitin-activating enzyme (E1), blocking the formation of ubiquitin thioester intermediates and halting downstream ubiquitination events [1]. Mechanistic studies reveal that this compound specifically blocks ubiquitin-thioester formation but has no effect on ubiquitin adenylation [2].

Biological Implications

The inhibition of ubiquitin-thioester formation by this compound has several downstream consequences:

- Global ubiquitination blockade: Prevents substrate ubiquitination and subsequent proteasomal degradation [1]

- Pathway crosstalk: Induces compensatory increases in total sumoylation [1]

- Signaling modulation: Attenuates NF-κB activation by inhibiting non-proteasomal ubiquitination of TRAF6, stabilizing IκBα [1]

- Cellular effects: Reduces proinflammatory cytokine production (TNF-α, IL-1β, IL-6) and improves tissue architecture in inflammatory models [1]

Detailed Experimental Protocols

Ubiquitin-Thioester Formation Assay with this compound Inhibition

This protocol enables researchers to monitor E1-E2 ubiquitin-thioester formation and assess this compound inhibition efficacy.

Reagent Preparation

- This compound stock solution: Prepare 10-100 mM stock in DMSO or ethanol; store at -20°C [1]

- Reaction buffer: 50 mM HEPES (pH 7.5), 50 mM NaCl, 5 mM MgCl₂, 0.5 mM TCEP [3]

- Enzyme system: Recombinant E1 (Uba1), E2 (UbcH5a, Rad6, or UBE2C), ubiquitin [2] [3]

- ATP solution: 10 mM ATP in reaction buffer, adjust to pH 7.5 [3]

Step-by-Step Procedure

Pre-incubation setup:

Reaction assembly:

E2 transthioesterification:

- Add 500 nM-1 µM E2 enzyme to reaction mixture [3]

- Continue incubation for 30-45 minutes at 30°C

Reaction termination:

- Add non-reducing SDS-PAGE sample buffer (containing 50 mM iodoacetamide to freeze thioester intermediates) [4]

- Avoid reducing agents (DTT, β-mercaptoethanol) to preserve thioester bonds

Detection and analysis:

Troubleshooting Guide

| Issue | Potential Cause | Solution |

|---|---|---|

| Weak or no thioester signal | This compound concentration too high | Titrate this compound (1-50 µM); include DMSO vehicle control [1] [2] |

| High background noise | Non-specific binding | Optimize detergent concentration (0.01-0.1% Tween-20); increase stringency washes [3] |

| Poor E2~Ub formation | E2 enzyme concentration too low | Titrate E2 concentration (0.1-2 µM); verify E2 activity independently [3] |

| Inconsistent inhibition | This compound solubility issues | Ensure fresh DMSO stock; avoid aqueous storage; include iodoacetamide in stop buffer [1] [4] |

Alternative Assay Approaches

High-Throughput Adaptation

For drug discovery applications, the ubiquitin-thioester formation assay can be adapted to high-throughput formats:

Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen):

Nucleotide exchange assays: Monitor specific steps in E1 activation process [2]

Advanced Applications

Research Applications and Considerations

The enables researchers to:

- Investigate ubiquitination cascades by blocking the initial activation step [1]

- Dissect proteasomal vs. non-proteasomal ubiquitination in signaling pathways [1]

- Study crosstalk between ubiquitination and other PTMs like sumoylation [1]

- Validate E1 as therapeutic target in cancer, inflammation, and infectious diseases [5] [6]

Comparative Inhibitor Profile

| Inhibitor | Molecular Target | Inhibition Mechanism | Key Applications |

|---|---|---|---|

| This compound | Ubiquitin E1 [1] | Blocks ubiquitin-thioester formation [2] | Ubiquitination cascade studies, NF-κB signaling [1] |

| TAK-243 | Ubiquitin E1 [5] | Adenosine sulfamate; forms dead-end complex [5] | Cancer research, selective inhibition studies [5] |

| NSC624206 | Ubiquitin E1 [2] | Blocks ubiquitin-thioester formation [2] | p27 ubiquitination studies [2] |

| NSC697923 | Ubc13 (E2 enzyme) [6] | Covalently modifies catalytic cysteine [6] | K63-linked ubiquitination, DNA damage response [6] |

When applying these assays, researchers should consider that this compound may exhibit some off-target effects on other ubiquitin regulatory enzymes, underscoring the importance of careful dose titration and appropriate control experiments [1].

Conclusion

The provides a valuable tool for investigating the initial steps of ubiquitin activation and conjugation. The protocols outlined here enable researchers to quantitatively assess E1 inhibition and its functional consequences across multiple experimental systems. When properly optimized with appropriate controls, this assay can yield important insights into ubiquitin pathway dynamics and facilitate screening for novel therapeutics targeting the ubiquitin-proteasome system.

References

- 1. Strategic Inhibition of Ubiquitin-Activating Enzyme E1: P... [sumoprotease.com]

- 2. Identification and Mechanistic Studies of a Novel Ubiquitin E1 ... [pubmed.ncbi.nlm.nih.gov]

- 3. Robust high-throughput assays to assess discrete steps in ... [pmc.ncbi.nlm.nih.gov]

- 4. An E2-ubiquitin thioester-driven approach to identify ... [nature.com]

- 5. Differential Inhibition of Human and Trypanosome ... [nature.com]

- 6. Covalent inhibition of Plasmodium falciparum Ubc13 impairs ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for PYR-41 E1 Enzyme Inhibition

Introduction to PYR-41 and Ubiquitin-Activating Enzyme (E1) Inhibition

This compound (4[4-(5-nitro-furan-2-ylmethylene)-3,5-dioxo-pyrazolidin-1-yl]-benzoic acid ethyl ester) represents the first cell-permeable inhibitor of ubiquitin-activating enzyme E1, playing a pivotal role in investigating the ubiquitin-proteasome system (UPS). The UPS constitutes a critical regulatory pathway for intracellular protein degradation, influencing essential cellular processes including cell cycle progression, inflammatory signaling, and apoptosis. As the initial and committing step in the ubiquitination cascade, E1 enzyme catalyzes ubiquitin activation using ATP, forming a thioester bond with ubiquitin before transferring it to E2 conjugating enzymes. This compound specifically targets this first step without affecting E2 enzymes, making it a valuable research tool for probing ubiquitination-dependent processes and potential therapeutic interventions in conditions characterized by dysregulated ubiquitination such as cancer, inflammatory diseases, and viral infections [1] [2].

The mechanistic specificity of this compound extends beyond simply blocking ubiquitin activation. Research indicates it potentially reacts with the active site cysteine of E1 through nucleophilic attack, effectively inhibiting both proteasome-dependent and proteasome-independent ubiquitination activities. This comprehensive inhibition disrupts multiple cellular signaling pathways, most notably the NF-κB pathway through prevention of IκBα ubiquitylation and proteasomal degradation, thereby revealing a potent anti-inflammatory mechanism [1]. Furthermore, this compound demonstrates additional effects on deubiquitinases (DUBs) and specific protein kinases, suggesting a complex pharmacological profile that researchers must consider when designing experiments and interpreting results [1].

Mechanism of Action and Key Molecular Effects

Molecular Mechanism of E1 Inhibition

This compound exerts its effects through a multi-faceted mechanism that disrupts the initial stages of ubiquitin activation. Biochemical studies demonstrate that this compound specifically blocks ubiquitin-thioester intermediate formation between E1 and ubiquitin, with an IC50 of approximately 10 μM, while showing no inhibitory activity against E2 enzymes [1]. This inhibition occurs without affecting the adenylation step of ubiquitin activation, indicating a targeted approach that specifically interrupts the transfer of activated ubiquitin to the E1 catalytic cysteine residue. The compound's ability to covalently modify the active site cysteine through potential nucleophilic attack contributes to its sustained inhibitory effects within cellular environments [3] [1].

The chemical structure of this compound contains electrophilic centers that make it susceptible to nucleophilic attack, particularly by cysteine thiol groups in the E1 active site. This reactivity underlies its mechanism as an irreversible inhibitor that forms a stable adduct with the enzyme, effectively shutting down the entire ubiquitination cascade. Interestingly, while this compound blocks ubiquitination reactions, it paradoxically leads to the accumulation of high molecular weight ubiquitinated proteins due to its additional inhibitory effects on certain deubiquitinases (DUBs), including USP5, creating a complex pharmacological profile that researchers must consider when interpreting experimental results [1].

Key Cellular Effects and Pathway Modulation

Table 1: Key Molecular Effects of this compound and Their Functional Consequences

| Molecular Effect | Functional Outcome | Experimental Evidence |

|---|---|---|

| Inhibition of E1-Ub thioester formation | Blockade of entire ubiquitination cascade | IC50 = 10 μM in cell-free systems [1] |

| Prevention of IκBα degradation | Inhibition of NF-κB nuclear translocation & reduced inflammation | >60% attenuation of IL-1α-mediated NF-κB activation [1] |

| p53 stabilization | Activation of p53 transcriptional activity & apoptosis in transformed cells | Accumulation of p53 protein levels [1] |

| Inhibition of DUB activity | Accumulation of high MW ubiquitinated proteins | Inhibition of USP5 and other DUBs [1] |

| Reduction of proinflammatory cytokines | Decreased TNF-α, IL-1β, and IL-6 production | Significant reduction in septic mice [2] |

The functional consequences of this compound-mediated E1 inhibition extend across multiple cellular pathways. Most notably, this compound effectively attenuates NF-κB activation by preventing the downstream ubiquitylation and proteasomal degradation of IκBα, with studies demonstrating over 60% inhibition of IL-1α-mediated NF-κB activation at 50 μM concentration [1]. In sepsis models, this translates to significantly reduced serum levels of proinflammatory cytokines (TNF-α, IL-1β, and IL-6) and organ injury markers (AST, ALT, LDH), accompanied by improved survival rates from 42% to 83% in septic mice [2]. Additionally, this compound stabilizes p53 by inhibiting its ubiquitin-dependent degradation, activating the transcriptional activity of this tumor suppressor and enabling selective killing of transformed cells while sparing normal cells [1].

The anti-inflammatory properties of this compound have been demonstrated in various experimental models. In dendritic cells, this compound treatment markedly decreased Angiotensin II-induced phenotypic maturation, cytokine secretion, and immunostimulatory capacity by modulating key signaling pathways [4]. The compound effectively reduced K63-linked ubiquitination of TRAF6 and NEMO while inhibiting proteasomal degradation of IκBα and MKP-1, resulting in suppressed activation of NF-κB, ERK1/2, and STAT1 signaling pathways in dendritic cells induced by Ang II [4]. These findings underscore the therapeutic potential of E1 inhibition for immune-related pathologies and underscore the central role of ubiquitination in inflammatory signaling networks.

Experimental Protocols and Methodologies

Cell-Based Inhibition Assays

3.1.1 Macrophage Inflammation Model

The cell-based protocol for investigating this compound in macrophage inflammation models provides critical insights into its anti-inflammatory mechanisms:

- Cell Culture Preparation: Maintain mouse macrophage RAW264.7 cells in DMEM media supplemented with 10% FBS, 1% penicillin/streptomycin, and 1% glutamine at 37°C in a 5% CO2 atmosphere. Plate cells at appropriate density and allow to adhere overnight [2].

- This compound Pretreatment: Prepare fresh this compound stock solution in DMSO and dilute to working concentrations in culture media. Pretreat cells with this compound (typical range 1-50 μM) for 30-60 minutes before stimulation. Include DMSO-only controls to account for solvent effects [2] [1].

- Cell Stimulation and Analysis: Stimulate cells with LPS (e.g., 1 ng/mL-1 μg/mL) for 4 hours to induce inflammatory response. Collect culture supernatants for TNF-α measurement by ELISA and cell lysates for IκBα Western blot analysis to verify NF-κB pathway inhibition [2].

The critical parameters for success in this protocol include using fresh this compound preparations due to potential stability issues, maintaining DMSO concentrations below 0.1% to avoid solvent toxicity, and including appropriate controls for NF-κB activation assessment. The expected outcome is dose-dependent inhibition of TNF-α release and prevention of IκBα degradation, confirming effective E1 inhibition in cellular context [2] [1].

3.1.2 Dendritic Cell Activation Assay

For dendritic cell studies, the protocol involves:

- DC Generation and Culture: Generate bone marrow-derived dendritic cells (BMDCs) from C57BL/6 mice by culturing bone marrow cells for 10 days in RPMI-1640 medium supplemented with 20 ng/mL GM-CSF. Resuspend cells at 10^6 cells/mL in fresh culture medium with GM-CSF for experiments [4].

- Inhibition and Activation: Pre-treat DCs with this compound (1-5 μM) for 30 minutes before co-incubation with or without Ang II (100 nM) or LPS (1 μg/mL as positive control). Incubate for varying timepoints depending on readout parameters [4].

- Flow Cytometry Analysis: Analyze phenotypic maturation using FITC-conjugated anti-CD40, anti-CD80, anti-CD86, or anti-MHCII antibodies with appropriate isotype controls. Assess surface marker expression using flow cytometry, expressing results as percentages of positive cells calculated as specific antibody minus isotype control value [4].

- Cytokine Measurement: Collect supernatants and quantify IL-6, TNF-α, and IL-12 using ELISA kits according to manufacturer protocols [4].

This protocol allows comprehensive assessment of this compound effects on dendritic cell maturation and function, with key applications in immunology and autoimmune disease research. The expected results include dose-dependent attenuation of costimulatory molecule upregulation and proinflammatory cytokine secretion in response to Ang II or LPS stimulation [4].

Biochemical and In Vitro Assays

3.2.1 UbiReal Fluorescence Polarization Assay

The UbiReal assay represents a sophisticated biochemical approach for real-time monitoring of ubiquitination using fluorescence polarization (FP) technology:

- Reagent Preparation: Prepare master solution with final buffer composition of 25 mM sodium phosphate (pH 7.4), 150 mM NaCl, 10 mM MgCl2, and 100 nM TAMRA-labeled ubiquitin. Use black, 384-well, small volume, HiBase microplates for optimal signal detection [5].

- E1 Inhibition Setup: Add 0.5 μL of this compound at various concentrations in DMSO (or DMSO alone as control) to master solution containing 125 nM E1 enzyme. Include ATP at this stage for basal reading without reaction initiation [5].

- FP Monitoring: Use a CLARIOstar microplate reader with fluorescence polarization settings: excitation at 540 nm, emission at 590 nm with LP566 dichroic mirror. Monitor FP for 10 cycles (approximately 6-7 minutes) without ATP to establish baseline [5].

- Reaction Initiation and Kinetics: Manually pause the test and add 1 μL of ATP to initiate reaction (final concentration 5 mM). Continue FP monitoring for 70 minutes with cycle time of 40-41 seconds, totaling approximately 187 cycles for complete kinetic profile [5].

- Data Analysis: Calculate FP values and determine Z' factor (indicator of assay quality) using appropriate software. Perform baseline correction using signals from pre-ATP addition cycles. Analyze inhibition kinetics and determine IC50 values through non-linear regression of concentration-response data [5].

This high-throughput compatible assay provides excellent quantitative data on E1 inhibition potency, with reported Z' factor of 0.59 indicating robust assay suitability for drug discovery applications. The real-time monitoring capability allows comprehensive assessment of inhibition kinetics not possible with endpoint assays [5].

3.2.2 Western Blot Analysis for Ubiquitination Status

- Cell Lysis and Protein Extraction: Lyse cells in appropriate buffer (10 mM Tris-HCl pH 7.5, 120 mM NaCl, 1% NP-40, 1% sodium deoxycholate, 0.1% SDS) containing protease inhibitor cocktail. Sonicate samples and clarify by centrifugation [2].

- Immunoblotting: Separate proteins by SDS-PAGE (4-12% Bis-Tris gels) and transfer to nitrocellulose membranes. Block membranes in TBST with 10% non-fat dry milk for 1 hour [2].

- Antibody Incubation: Incubate with primary antibodies against ubiquitin, IκBα, cleaved caspase-3, or β-actin overnight at 4°C. Follow with appropriate HRP-conjugated secondary antibodies for 1 hour [2].

- Detection and Analysis: Visualize proteins using enhanced chemiluminescence substrates. Quantify band densities using image analysis systems, normalizing to loading controls [2].

In Vivo Administration Protocol

For animal studies, particularly in sepsis models, the following protocol has been established:

- Sepsis Model Induction: Subject male C57BL/6 mice (20-25 g) to cecal ligation and puncture (CLP) under isoflurane anesthesia to induce polymicrobial sepsis [2].

- This compound Administration: Prepare this compound at 5 mg/kg body weight in vehicle solution (20% DMSO in normal saline). Administer intravenously immediately after CLP procedure. Include vehicle-only control groups [2].

- Supportive Care: Resuscitate animals with 0.5 mL normal saline subcutaneously immediately after surgery. For survival studies, administer broad-spectrum antibiotic Primaxin (0.5 mg/kg) subcutaneously after CLP [2].

- Sample Collection and Analysis: At designated endpoints (e.g., 20 hours post-CLP), collect blood for serum cytokine and organ injury marker measurements. Harvest tissues (lungs, liver, etc.) for histopathological examination, MPO activity assays, Western blotting, and qPCR analysis [2].

This protocol has demonstrated significant efficacy in improving survival and reducing end-organ damage in experimental sepsis, providing a validated approach for in vivo investigation of this compound therapeutic potential [2].

Quantitative Data Summary

Inhibition Values and Experimental Conditions

Table 2: Quantitative Inhibition Data for this compound Across Experimental Systems

| Assay Type | IC50/Effective Concentration | Experimental Conditions | Biological Outcome | Reference |

|---|---|---|---|---|

| E1-Ub thioester formation | IC50 = 10 μM | HI5 insect cells, 30 min incubation | Inhibition of UAE-Ub thioester intermediate | [1] |

| ATP-AMP exchange | IC50 = 6.4 μM | HI5 insect cells, TLC analysis | Inhibition of UAE-catalyzed [32P]-AMP:[α-32P]-ATP exchange | [1] |

| NF-κB activation | >60% inhibition at 50 μM | IL-1α-mediated activation | Prevention of IκBα degradation | [1] |

| Cell-based E1 inhibition | IC50 = 10-25 μM | Mammalian cells | Decreased E1~Ub thioesters | [1] |

| In vivo sepsis treatment | 5 mg/kg (IV) | C57BL/6 mice, immediate post-CLP | 83% survival vs 42% in controls | [2] |

| Dendritic cell inhibition | 1-5 μM | BMDCs, 30 min pretreatment | Attenuated costimulatory molecule expression | [4] |

| Viral inhibition (ZIKV) | Concentration-dependent | Vero cells, 24-48 h treatment | Reduced virus titres | [6] |

Additional Quantitative Observations

Beyond direct inhibition metrics, this compound demonstrates significant biological effects at cellular and organismal levels:

- Cytokine Reduction: In septic mice, this compound (5 mg/kg) significantly decreased serum levels of proinflammatory cytokines (TNF-α, IL-1β, and IL-6) and organ injury markers (AST, ALT, LDH) at 20 hours post-CLP [2].

- Histopathological Improvement: this compound treatment significantly improved microscopic structure, reduced myeloperoxidase activity, decreased apoptotic cells, and reduced caspase-3 cleavage in lungs of septic mice [2].

- Gene Expression Modulation: this compound inhibited expression of cytokines (IL-1β and IL-6), chemokines (KC and MIP-2), and inflammatory mediators (COX-2 and iNOS) in lungs of septic mice [2].

- Viral Replication Suppression: UBA1-targeting drugs including this compound caused significant drops in ZIKV infectivity, supporting proviral role for UBA1 during flavivirus infection [6].

Pathway Diagrams and Experimental Workflows

NF-κB Signaling Pathway and this compound Inhibition

This diagram illustrates the key mechanistic pathway through which this compound exerts its anti-inflammatory effects by inhibiting E1-mediated ubiquitination of IκBα, thereby preventing NF-κB activation and subsequent proinflammatory gene expression. The critical intervention point shows how this compound blocks ubiquitin activation by E1, disrupting the signal transduction cascade that would normally lead to inflammatory cytokine production [2] [1].

Experimental Workflow for this compound Studies

This comprehensive workflow outlines the standardized approach for investigating this compound effects in cellular models, highlighting key stages from cell culture preparation through multi-faceted analytical endpoints. The workflow emphasizes the critical pretreatment step where this compound is administered 30-60 minutes before inflammatory stimulation, ensuring proper target engagement before pathway activation [2] [4].

Technical Considerations and Troubleshooting

Optimization Parameters and Common Issues

Successful implementation of this compound protocols requires attention to several critical parameters:

- Solvent Compatibility: this compound requires DMSO for solubilization, with recommended stock concentrations of 74 mg/mL (199.29 mM). Maintain final DMSO concentrations below 0.1% in cell culture to avoid solvent toxicity effects. Always include vehicle controls with equivalent DMSO concentrations [1].

- Stability Considerations: Prepare fresh this compound solutions for each experiment as the compound may degrade in aqueous solutions over time. Aliquot stock solutions and store at -20°C to minimize freeze-thaw cycles [1].

- Cellular Viability Assessment: Monitor cell viability using MTT or similar assays, especially at higher concentrations (>10 μM). While this compound selectively affects transformed cells through p53 stabilization, primary cells may also experience toxicity at elevated concentrations [1].

- Off-Target Effects: Consider that this compound exhibits additional inhibitory activity against several deubiquitinases (DUBs) including USP5, which may contribute to accumulation of high molecular weight ubiquitinated proteins despite E1 inhibition [1].

Experimental Validation and Controls

Proper experimental design must include comprehensive controls to validate this compound specificity:

- Include positive controls for pathway activation (e.g., LPS for NF-κB, Ang II for dendritic cell maturation) and negative controls with vehicle-only treatment [2] [4].

- Verify E1 inhibition effectiveness through direct measurement of E1~Ub thioester formation by Western blot or monitoring accumulation of ubiquitinated proteins [1].

- For animal studies, include disease model controls (e.g., CLP with vehicle treatment) and sham operation controls to establish baseline parameters [2].

- In viral inhibition studies, include validated antiviral compounds as positive controls and monitor potential cytotoxicity throughout the infection period [6].

Applications in Disease Research

The versatile applications of this compound span multiple research areas, providing insights into diverse pathological processes:

- Sepsis and Inflammation: this compound demonstrates remarkable efficacy in experimental sepsis models, significantly improving survival rates from 42% to 83% while reducing multiple organ injury markers and suppressing excessive inflammatory cytokine production [2].

- Autoimmune Diseases: In dendritic cell studies, this compound effectively attenuates Angiotensin II-induced maturation and immunostimulatory capacity, suggesting potential applications in autoimmune conditions where DC activation plays a pathogenic role [4].

- Viral Infections: Recent evidence indicates that UBA1-targeting drugs including this compound suppress ZIKV replication, identifying the E1 enzyme as a potential antiviral target for orthoflaviviruses [6].

- Cancer Research: this compound's ability to stabilize p53 and selectively kill transformed cells while sparing normal cells highlights its utility in oncology research, particularly for understanding ubiquitination in tumor suppressor regulation [1].

Conclusion

This compound represents a versatile and valuable tool for investigating the physiological and pathological roles of ubiquitination across diverse research areas. The detailed protocols and data summarized in this document provide researchers with comprehensive guidance for implementing this compound studies in their specific experimental systems. The well-characterized inhibitory profile against E1 enzyme, combined with its cell permeability and demonstrated efficacy in both cellular and animal models, makes this compound particularly useful for probing ubiquitination-dependent processes in inflammation, infection, and cancer biology.